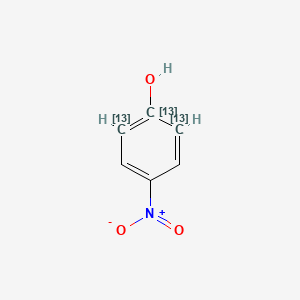

4-Nitrophenol-1,2,6-13C3

描述

Significance of Stable Isotope Probes in Mechanistic and Environmental Studies

Stable isotope probes are invaluable for elucidating reaction mechanisms and understanding the fate of compounds in the environment. adesisinc.comsilantes.com In mechanistic studies, they allow scientists to trace the path of atoms through a reaction, providing definitive evidence for proposed pathways. adesisinc.com In environmental science, stable isotopes serve as tracers to track pollutants, study nutrient cycling in ecosystems, and investigate the biodegradation of contaminants. silantes.comvliz.beacs.org For instance, by using isotopically labeled compounds, researchers can follow the degradation pathway of a pollutant in soil or water, identifying the microorganisms responsible for the breakdown and the resulting products. nih.govasm.org This approach, known as Stable Isotope Probing (SIP), directly links the metabolic function of microorganisms to their identity within a complex community. nih.gov The ability to trace the flow of elements at natural abundance levels or through enriched tracers provides a unique window into intricate environmental and biological processes. vliz.begla.ac.uk

Rationale for 13C Labeling in Organic Compound Research

Carbon-13 (¹³C) is a stable isotope of carbon that is frequently used for labeling organic compounds in research for several key reasons. While the natural abundance of ¹³C is only about 1.1%, this low background allows for the easy detection of ¹³C-enriched compounds. prosciento.com The primary advantage of ¹³C labeling lies in its utility for techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). adesisinc.com In ¹³C NMR, the large chemical shift range provides better resolution of signals compared to proton NMR, allowing for more detailed structural analysis. prosciento.com

In metabolic research, ¹³C labeling is the foundation of ¹³C-Metabolic Flux Analysis (¹³C-MFA), a powerful method to quantify the rates (fluxes) of intracellular metabolic pathways. nih.govcortecnet.com By providing cells with a ¹³C-labeled substrate, such as [U-¹³C]-glucose, researchers can trace the incorporation of the ¹³C atoms into various metabolites. nih.govfrontiersin.org Analyzing the mass distribution of these labeled metabolites via MS or NMR allows for the calculation of fluxes through different pathways, revealing the inner workings of cellular metabolism. frontiersin.orgmpg.de This technique is crucial for metabolic engineering, helping to identify bottlenecks in production pathways and to design strategies for improved yield of desired biochemicals. nih.govvanderbilt.edu

Historical Context of 4-Nitrophenol (B140041) as a Model Compound in Environmental and Biochemical Studies

4-Nitrophenol (4-NP) is an organic compound that has been widely used in the manufacturing of pesticides, herbicides, dyes, and pharmaceuticals. taylorandfrancis.commdpi.com Due to its widespread industrial use and its formation from the degradation of some pesticides, it has become a common environmental pollutant found in soil and water. taylorandfrancis.commdpi.com The United States Environmental Protection Agency (US EPA) has listed 4-nitrophenol and its derivatives as priority pollutants due to their toxicity and potential harm to human health and other organisms. taylorandfrancis.commdpi.com It can cause damage to the central nervous system, liver, kidneys, and blood. taylorandfrancis.com

Given its environmental prevalence and toxicity, 4-nitrophenol has been extensively used as a model compound in a variety of environmental and biochemical studies. frontiersin.org It is frequently employed in biodegradation tests to assess the ability of microorganisms to break down pollutants. frontiersin.org Numerous studies have investigated the microbial degradation pathways of 4-NP, identifying different enzymes and intermediate products in both Gram-negative and Gram-positive bacteria. asm.org Its relatively simple structure and the presence of the nitro group make it a suitable model for studying the fundamental processes of aromatic compound degradation. nih.govnih.gov

Overview of Research Directions Utilizing 4-Nitrophenol-1,2,6-13C3

The isotopically labeled compound 4-Nitrophenol-1,2,6-¹³C₃ is a specialized tool designed for specific research applications. The placement of three ¹³C atoms on the benzene (B151609) ring at positions 1, 2, and 6 provides a distinct mass signature, making it an ideal internal standard for quantitative analysis of 4-nitrophenol in complex environmental or biological samples using isotope dilution mass spectrometry.

The primary research directions for 4-Nitrophenol-1,2,6-¹³C₃ include:

Environmental Fate and Transport Studies: This labeled compound can be used to trace the movement and transformation of 4-nitrophenol in soil, water, and sediments. By adding a known amount of the labeled standard to an environmental sample, researchers can accurately quantify the concentration of native 4-nitrophenol and track its degradation over time.

Biodegradation Pathway Elucidation: Similar to studies using fully labeled [¹³C₆]PNP which have successfully identified the microorganisms responsible for its degradation, 4-Nitrophenol-1,2,6-¹³C₃ can be employed in Stable Isotope Probing (SIP) experiments. asm.org By tracking the incorporation of the ¹³C-labeled ring into microbial biomass and metabolic intermediates, scientists can identify the specific degradation pathways and the key microbial players involved in the breakdown of the aromatic ring structure of 4-nitrophenol.

Metabolic Studies: In toxicological research, this labeled compound can be used to study the metabolic fate of 4-nitrophenol in organisms. By tracing the labeled metabolites, researchers can identify the products of biotransformation and understand the mechanisms of detoxification or bioactivation.

The use of 4-Nitrophenol-1,2,6-¹³C₃, in conjunction with advanced analytical techniques like high-resolution mass spectrometry and NMR, provides a powerful approach to gain a deeper, quantitative understanding of the environmental and biological impact of this priority pollutant.

Data Tables

Table 1: Properties of 4-Nitrophenol and its ¹³C₃-labeled analog

| Property | 4-Nitrophenol | 4-Nitrophenol-1,2,6-¹³C₃ |

| Molecular Formula | C₆H₅NO₃ | ¹³C₃C₃H₅NO₃ |

| Molecular Weight | 139.11 g/mol | 142.09 g/mol |

| Appearance | White to light yellow crystalline solid | Solid |

| CAS Number | 100-02-7 | 93628-02-5 |

| Melting Point | 113-115 °C | 113-115 °C |

Data sourced from PubChem and commercial supplier information. nih.govresearcher.life

Table 2: Common Isotopes Used in Labeling Studies

| Isotope | Natural Abundance (%) | Type | Common Applications |

| ¹³C | 1.1 | Stable | Metabolic Flux Analysis, NMR, Proteomics (SILAC) |

| ¹⁵N | 0.37 | Stable | Protein and nucleic acid studies, Environmental tracing |

| ²H (Deuterium) | 0.015 | Stable | Metabolic studies, Tracing water cycles |

| ¹⁸O | 0.2 | Stable | Metabolic studies, Tracing reaction mechanisms |

This table provides a summary of common stable isotopes and their applications in research. gla.ac.uk

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-nitro(1,2,6-13C3)cyclohexa-1,3,5-trien-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO3/c8-6-3-1-5(2-4-6)7(9)10/h1-4,8H/i3+1,4+1,6+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTJIUGUIPKRLHP-JYLXJXPXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=[13CH][13C](=[13CH]C=C1[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10745894 | |

| Record name | 4-Nitro(1,2,6-~13~C_3_)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10745894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93628-02-5 | |

| Record name | 4-Nitro(1,2,6-~13~C_3_)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10745894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 93628-02-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Routes and Isotopic Purity Assessment of 4 Nitrophenol 1,2,6 13c3

Strategies for Regiospecific ¹³C Incorporation into the Phenol (B47542) Ring

The synthesis of 4-Nitrophenol-1,2,6-¹³C₃ requires a carefully planned approach to ensure the ¹³C isotopes are placed at the correct positions on the aromatic ring with high efficiency. This is achieved through multi-step pathways that utilize specifically labeled precursor molecules.

The most direct strategy for synthesizing a selectively labeled aromatic compound is to begin with a commercially available or custom-synthesized precursor that already contains the isotopic labels in the desired positions. nih.gov For 4-Nitrophenol-1,2,6-¹³C₃, a common approach involves starting with a specifically labeled phenol or benzene (B151609) derivative. nih.govresearchgate.net

One plausible precursor is [1,2,6-¹³C₃]-phenol. The synthesis of such a precursor is a complex process itself, often starting from smaller, commercially available ¹³C-labeled building blocks. These are assembled into the six-membered ring through a series of organic reactions designed to control the placement of the isotopes. An alternative is to start with [1,2,6-¹³C₃]-benzene, which would then be converted to the corresponding labeled phenol through reactions such as nitration, reduction to an aminophenol, diazotization, and subsequent hydrolysis. researchgate.net The choice of precursor is often dictated by the availability and cost of the labeled starting materials. scripps.edu

Once the labeled precursor, [1,2,6-¹³C₃]-phenol, is obtained, the next critical step is the introduction of the nitro group at the C4 position (the para position). The order in which substituents are introduced onto an aromatic ring is critical for controlling the final regiochemistry of the product. lumenlearning.com

The direct nitration of phenol is a well-established electrophilic aromatic substitution reaction. Typically, a mixture of nitric acid and sulfuric acid is used as the nitrating agent. oc-praktikum.de This reaction, however, generally produces a mixture of 2-nitrophenol (ortho isomer) and 4-nitrophenol (B140041) (para isomer) due to the hydroxyl group being an ortho, para-directing activator. oc-praktikum.de

A summary of the synthetic pathway is outlined below:

| Step | Description | Reactants/Reagents | Product |

| 1 | Acquisition/Synthesis of Labeled Precursor | Various ¹³C building blocks | [1,2,6-¹³C₃]-Phenol |

| 2 | Regioselective Nitration | [1,2,6-¹³C₃]-Phenol, HNO₃, H₂SO₄ | Mixture of 2-Nitro-[1,2,6-¹³C₃]-phenol and 4-Nitro-[1,2,6-¹³C₃]-phenol |

| 3 | Isomer Separation | Mixture from Step 2 | Pure 4-Nitrophenol-1,2,6-¹³C₃ |

Following the nitration reaction, the resulting mixture of ortho and para isomers must be separated. This is commonly achieved through techniques like steam distillation or column chromatography, exploiting the differences in their physical properties (e.g., volatility and polarity) to isolate the desired 4-nitrophenol isotopologue. oc-praktikum.de

Methodologies for Verifying Isotopic Enrichment and Positional Specificity

After synthesis and purification, it is essential to confirm both the degree of isotopic enrichment and the precise location of the ¹³C labels within the molecule. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive analytical tool for this purpose. acs.org

NMR spectroscopy directly probes the nuclear environment of atoms like ¹H and ¹³C. For isotopically labeled compounds, NMR can unambiguously identify the sites of labeling and quantify the enrichment level. acs.org

Quantitative ¹³C NMR (qNMR) is employed to determine the isotopic purity of the synthesized 4-Nitrophenol-1,2,6-¹³C₃. Unlike standard ¹³C NMR, qNMR requires specific experimental parameters to ensure that the signal intensity is directly proportional to the number of nuclei present. nih.govresearchgate.net Key parameters include:

Inverse-gated decoupling: This technique suppresses the Nuclear Overhauser Effect (NOE), which can otherwise artificially enhance the signals of protonated carbons. doi.org

Long relaxation delays: Sufficiently long delays between pulses are necessary to allow all carbon nuclei to fully return to their equilibrium state, ensuring accurate signal integration.

In the ¹³C NMR spectrum of 4-Nitrophenol-1,2,6-¹³C₃, the signals corresponding to the labeled carbons (C1, C2, and C6) will be significantly more intense than those of the unlabeled carbons (C3, C4, and C5), which are present only at natural abundance (approximately 1.1%). frontiersin.org By comparing the integrated areas of the labeled and unlabeled carbon signals, the percentage of isotopic enrichment can be accurately calculated. reddit.com

Table 2: Expected ¹³C NMR Data and Illustration of Isotopic Enrichment (Chemical shifts are approximate and based on 4-nitrophenol in DMSO-d₆) oc-praktikum.de

| Carbon Position | Expected Chemical Shift (ppm) | Labeling Status | Expected Relative Signal Intensity (Hypothetical 99% Enrichment) |

| C1 | ~163.7 | ¹³C Labeled | ~99 |

| C2 | ~115.5 | ¹³C Labeled | ~99 |

| C3 | ~125.9 | Unlabeled | ~1.1 |

| C4 | ~139.4 | Unlabeled | ~1.1 |

| C5 | ~125.9 | Unlabeled | ~1.1 |

| C6 | ~115.5 | ¹³C Labeled | ~99 |

While qNMR confirms enrichment, two-dimensional (2D) NMR experiments are used to verify the specific locations of the ¹³C labels by observing correlations between nuclei. science.gov

HSQC (Heteronuclear Single Quantum Coherence): This experiment reveals correlations between protons and the carbon atoms to which they are directly attached (one-bond ¹H-¹³C coupling). sdsu.edulibretexts.org In the HSQC spectrum of 4-Nitrophenol-1,2,6-¹³C₃, strong cross-peaks would be observed correlating the proton at position 2 (H2) with the labeled carbon C2, and the proton at position 6 (H6) with the labeled carbon C6. The quaternary carbon C1, having no attached proton, will not show a signal in the HSQC spectrum. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): This experiment identifies longer-range correlations between protons and carbons over two or three bonds. libretexts.orgcolumbia.edu HMBC is particularly crucial for confirming the label at the quaternary C1 position. It also provides corroborating evidence for the labels at C2 and C6.

Table 3: Expected Key 2D NMR Correlations for 4-Nitrophenol-1,2,6-¹³C₃

| Proton | Correlates to Labeled ¹³C in HSQC (1-bond) | Correlates to Labeled ¹³C in HMBC (2-3 bonds) |

| H2 (on C2) | C2 | C1 , C6 |

| H3 (on C3) | (C3 is unlabeled) | C1 , C5 |

| H5 (on C5) | (C5 is unlabeled) | C3, C1 |

| H6 (on C6) | C6 | C2 , C4 |

The observation of these specific correlations in the HSQC and HMBC spectra provides definitive proof that the ¹³C isotopes are located at positions 1, 2, and 6, thus confirming the successful regiospecific synthesis of the target molecule.

High-Resolution Mass Spectrometry (HRMS) for Isotopic Purity

High-resolution mass spectrometry (HRMS) is a powerful analytical technique for determining the elemental and isotopic composition of a sample with high precision fmach.it. It is an ideal technique for identifying and determining the elemental and isotopic contents of a sample with high levels of precision fmach.it. The high accuracy of HRMS makes it suitable for the identification of molecular structures, ranging from small organic molecules to large biological macromolecules fmach.it.

In the context of 4-Nitrophenol-1,2,6-13C3, HRMS is instrumental in confirming the incorporation of the three ¹³C atoms and quantifying the isotopic enrichment. The high resolving power of instruments like Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers allows for the separation of ions with very similar mass-to-charge ratios, which is crucial for distinguishing between different isotopologues nih.govnih.gov.

The isotopic purity of a labeled compound can be determined by analyzing the mass spectrum and comparing the intensities of the peaks corresponding to the labeled and unlabeled species. For this compound, the molecular ion peak will be shifted by approximately 3 Da compared to the unlabeled 4-nitrophenol. By measuring the relative intensities of the M+0, M+1, M+2, and M+3 peaks (where M is the mass of the unlabeled compound), the isotopic distribution can be determined.

A hypothetical HRMS analysis of a synthesized batch of this compound might yield the data presented in the interactive table below. The table illustrates the expected mass-to-charge ratios (m/z) for the different isotopologues and their theoretical relative abundances based on a target enrichment of 99% for each of the three labeled positions.

Interactive Data Table: Theoretical Isotopologue Distribution of this compound by HRMS

| Isotopologue | Theoretical m/z | Theoretical Relative Abundance (%) |

| Unlabeled (M+0) | 139.0215 | 0.03 |

| ¹³C₁ (M+1) | 140.0249 | 0.9 |

| ¹³C₂ (M+2) | 141.0282 | 29.7 |

| ¹³C₃ (M+3) | 142.0316 | 99.0 |

Note: The theoretical m/z values are calculated based on the exact masses of the most abundant isotopes of C, H, N, and O, and ¹³C. The relative abundances are calculated assuming a 99% isotopic enrichment at each of the three labeled carbon positions.

The analysis typically involves the combustion of the sample in an elemental analyzer (EA) to convert the organic compound into simple gases, such as CO₂. This gas is then introduced into the IRMS instrument, which measures the ratio of the different isotopes of carbon (¹³C/¹²C). The results are often expressed in the delta (δ) notation in parts per thousand (‰) relative to an international standard, such as Vienna Pee Dee Belemnite (VPDB) for carbon usgs.goviodp.org.

For highly enriched compounds like this compound, the delta notation is less practical, and the results are typically reported as atom percent ¹³C. The high precision of IRMS allows for the accurate determination of the bulk isotopic enrichment, which is a critical parameter for the use of this compound as a tracer or standard.

Research Findings from IRMS Analysis:

A study performing IRMS on a synthesized batch of this compound would aim to confirm the high level of ¹³C incorporation. The expected outcome would be a significantly high atom percent ¹³C value, approaching the theoretical maximum based on the enrichment of the starting materials. For instance, if the precursor materials had a ¹³C enrichment of 99%, the final compound's bulk ¹³C content should reflect this high level of incorporation.

Interactive Data Table: Hypothetical IRMS Data for this compound

| Analytical Parameter | Measurement |

| ¹³C/¹²C Ratio | Significantly elevated compared to natural abundance |

| Atom Percent ¹³C | > 98% |

| δ¹³C (‰ vs. VPDB) | Highly positive and outside the natural abundance range |

Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation and, in the case of isotopically labeled compounds, for confirming the specific location of the labels within the molecule. In an MS/MS experiment, the molecular ion of interest is selected and then subjected to collision-induced dissociation (CID) to generate fragment ions. The analysis of these fragment ions provides information about the structure of the original molecule.

For this compound, MS/MS analysis is crucial to verify that the ¹³C labels are indeed at the 1, 2, and 6 positions of the phenol ring. The fragmentation pattern of unlabeled 4-nitrophenol would first be established. Key fragmentation pathways for nitroaromatic compounds often involve the loss of the nitro group (NO₂) or nitric oxide (NO).

By comparing the MS/MS spectrum of the labeled compound with that of the unlabeled standard, the location of the ¹³C labels can be deduced. For example, a fragment ion that retains the labeled carbon atoms will show a corresponding mass shift, while a fragment that has lost the labeled carbons will have the same mass as the corresponding fragment from the unlabeled compound.

Detailed Research Findings from MS/MS Fragmentation Analysis:

The fragmentation of the deprotonated molecule of 4-nitrophenol in negative ion mode typically involves the loss of NO• (30 Da) and subsequent loss of CO (28 Da). For this compound, the following observations in the MS/MS spectrum would confirm the label positions:

Loss of NO•: The initial loss of the nitro group would result in a fragment ion that retains all three ¹³C labels, showing a mass corresponding to the labeled phenoxide radical anion.

Subsequent Fragmentation: Further fragmentation of this labeled phenoxide radical anion would be informative. For instance, the loss of a CO molecule containing one of the labeled carbons would result in a fragment with two remaining ¹³C atoms. The specific masses of the resulting fragment ions would provide strong evidence for the positions of the isotopic labels.

Interactive Data Table: Expected MS/MS Fragmentation of this compound

| Precursor Ion (m/z) | Fragment Ion | Expected Fragment m/z (Labeled) | Expected Fragment m/z (Unlabeled) | Interpretation |

| 142.0316 | [M-H-NO•]⁻ | 112.0267 | 109.0346 | Confirms retention of all three ¹³C labels after loss of the nitro group. |

| 112.0267 | [M-H-NO•-¹³CO]⁻ | 83.0218 | N/A | Indicates loss of one labeled carbon as CO. |

| 112.0267 | [M-H-NO•-¹²CO]⁻ | 84.0252 | 81.0341 | Indicates loss of an unlabeled carbon as CO. |

Note: The specific fragmentation pathways and resulting m/z values can vary depending on the MS instrument and experimental conditions.

Methodological Frameworks for Tracking 4 Nitrophenol 1,2,6 13c3 in Complex Systems

Sample Preparation and Extraction Protocols for Isotope Analysis

The initial and most critical stage in analyzing 4-Nitrophenol-1,2,6-13C3 involves its extraction from the sample matrix. Proper sample preparation ensures accurate and reproducible results by removing moisture, homogenizing the sample, and concentrating the analyte. ubc.ca Common preliminary steps include freeze-drying or oven-drying to eliminate water and grinding solid samples to a fine powder to ensure uniformity. ubc.canih.gov For aqueous samples, acidification is a frequent initial step to control the ionization state of the analyte. yorku.ca

Solid-Phase Extraction (SPE) is a widely employed technique for sample cleanup and concentration prior to chromatographic analysis. scioninstruments.comlcms.cz The method utilizes a solid sorbent packed into a cartridge to retain the analyte of interest while allowing interfering matrix components to pass through. scioninstruments.com The selection of the sorbent is based on the chemical properties of the analyte and the matrix. For a polar, acidic compound like 4-nitrophenol (B140041), various SPE phases can be effective.

The general SPE process follows four main steps:

Conditioning: The sorbent is washed with a solvent to activate the stationary phase.

Loading: The sample is passed through the cartridge, and the analyte adsorbs to the sorbent.

Washing: Impurities and interfering compounds are removed by washing the cartridge with a specific solvent that does not elute the analyte.

Elution: A different solvent is used to disrupt the analyte-sorbent interaction and elute the purified analyte for analysis. scioninstruments.com

In the analysis of nitrophenols from complex samples like atmospheric particulate matter, the sample is often acidified to a pH of approximately 2 before being loaded onto the SPE cartridge. yorku.ca This ensures that the phenolic group is protonated, making the molecule less polar and enhancing its retention on non-polar sorbents. After washing, a solvent like acetonitrile (B52724) can be used to elute the retained nitrophenols. yorku.ca For analyzing polar pollutants in water, Oasis HLB (Hydrophilic-Lipophilic Balanced) cartridges are commonly used, as they are effective for a wide range of compounds. europa.eu

| Sorbent Type | Interaction Mechanism | Typical Application | Relevance for 4-Nitrophenol |

|---|---|---|---|

| Non-polar (e.g., C18, Phenyl) | Van der Waals forces | Extraction of non-polar analytes from polar matrices (e.g., water). scioninstruments.com | Effective for the neutral form of 4-nitrophenol at acidic pH. |

| Polar (e.g., Silica, Diol) | Dipole-dipole, hydrogen bonding | Extraction of polar analytes from non-polar matrices. scioninstruments.com | Less common for aqueous samples but can be used in specific multi-step cleanup protocols. |

| Ion Exchange (Anion/Cation) | Electrostatic interactions | Extraction of charged analytes (acidic or basic). scioninstruments.com | Anion exchangers can retain the ionized (phenolate) form of 4-nitrophenol at neutral or basic pH. |

Liquid-Liquid Extraction (LLE) is a fundamental separation technique based on the differential partitioning of a compound between two immiscible liquid phases, typically an aqueous phase and an organic solvent. libretexts.org The efficiency of LLE for ionizable compounds like 4-nitrophenol is highly dependent on the pH of the aqueous phase. elementlabsolutions.com

The pKa of 4-nitrophenol is approximately 7.15. researchgate.net To extract it from an aqueous sample into an organic solvent (e.g., dichloromethane, diethyl ether), the pH of the aqueous phase must be adjusted to be significantly below the pKa (typically pH < 5). At this acidic pH, the phenolic hydroxyl group is protonated, rendering the molecule neutral and more soluble in the organic phase. elementlabsolutions.comepa.gov Conversely, adjusting the pH to be well above the pKa would convert 4-nitrophenol to its anionic phenolate (B1203915) form, making it highly water-soluble and preventing its extraction into the organic phase. This principle allows for selective extraction and cleanup. elementlabsolutions.com

A technique known as back-extraction can be used for further purification. After the initial extraction into the organic solvent at an acidic pH, the 4-nitrophenol can be "back-extracted" into a fresh aqueous solution with a basic pH (e.g., pH > 9). elementlabsolutions.com This transfers the analyte back to the aqueous phase as its salt, leaving behind neutral, organic-soluble impurities in the organic layer. The purified analyte can then be recovered by re-acidifying the aqueous phase and performing a final extraction. Standardized procedures like EPA Method 3510C (Separatory Funnel LLE) and 3520C (Continuous LLE) provide detailed protocols for this process, noting that phenol (B47542) recovery is optimized by performing the initial extraction at an acidic pH. epa.govepa.gov

Chromatographic Separation Techniques Prior to Isotope Detection

Following sample extraction and cleanup, chromatographic separation is necessary to isolate 4-nitrophenol from other remaining compounds before detection. The choice between gas and liquid chromatography depends on the volatility and thermal stability of the analyte and its metabolites.

Gas chromatography is a powerful technique for separating volatile and thermally stable compounds. While GC can be used for nitrophenol analysis, direct injection of underivatized nitrophenols often leads to poor chromatographic performance, including peak tailing and reduced sensitivity, due to interactions with active sites in the injector and on the column. researchgate.net

To overcome these issues, derivatization is commonly performed. This process converts the polar hydroxyl group into a less polar, more volatile derivative. A common method is silylation, which replaces the acidic proton of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. nih.gov This derivatization step significantly improves peak shape and detection sensitivity. GC coupled with mass spectrometry (GC-MS) is frequently used for the analysis of derivatized nitrophenols, allowing for both separation and confident identification. researchgate.netnih.gov In some studies, recoveries of over 80% have been reported for nitro-containing compounds using GC-MS analysis following derivatization. researchgate.net

Liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC), is the most common and versatile method for the analysis of 4-nitrophenol and its non-volatile metabolites. up.pt It does not require derivatization, simplifying sample preparation.

Reversed-phase liquid chromatography (RP-LC) is the predominant mode used. fondazioneghirardi.org In RP-LC, a non-polar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile or methanol. europa.eud-nb.info To ensure reproducible retention times and good peak shapes for an acidic analyte like 4-nitrophenol, the pH of the mobile phase is often controlled by adding a small amount of acid, such as acetic acid or formic acid. europa.eu This suppresses the ionization of the phenolic group, leading to more consistent interaction with the stationary phase. LC is almost always paired with a mass spectrometer for the analysis of isotopically labeled compounds. nih.govfondazioneghirardi.org

Detection and Quantification Strategies Leveraging 13C Labeling

The primary purpose of synthesizing this compound is to serve as an internal standard for highly accurate and precise quantification using the isotope dilution method. frontiersin.orgresearchgate.net This approach is considered a gold standard in quantitative analysis.

In this strategy, a known quantity of the 13C-labeled standard is added to the sample at the very beginning of the analytical process. researchgate.net Because the labeled standard is chemically almost identical to the unlabeled (native) analyte, it experiences the same losses and variations during all subsequent steps, including extraction, cleanup, and injection.

The detection is typically carried out using mass spectrometry (MS), which can easily distinguish between the native 4-nitrophenol and the 13C-labeled standard based on their difference in mass-to-charge ratio (m/z). sigmaaldrich.com For this compound, the mass is 3 daltons higher than the native compound. sigmaaldrich.com By measuring the final ratio of the MS signal from the native analyte to that of the known amount of added labeled standard, the original concentration of the native analyte can be calculated with high accuracy, as the ratio is unaffected by sample loss. frontiersin.org

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is particularly powerful for this application. It provides exceptional selectivity by monitoring specific fragmentation patterns (transitions) for both the native and the labeled compounds, a technique known as Multiple Reaction Monitoring (MRM). fondazioneghirardi.org This minimizes interferences from the sample matrix and allows for very low limits of detection. nih.gov While less common for routine quantification, Nuclear Magnetic Resonance (NMR) spectroscopy can also be used, where the 13C label enhances signal detection and aids in structural confirmation. d-nb.infofrontiersin.org

| Technique | Primary Role | Key Considerations |

|---|---|---|

| Solid-Phase Extraction (SPE) | Sample cleanup and concentration. scioninstruments.com | Requires pH control for optimal retention; choice of sorbent is critical. yorku.ca |

| Liquid-Liquid Extraction (LLE) | Analyte isolation from aqueous matrices. libretexts.org | Highly pH-dependent; multi-step back-extraction can improve purity. elementlabsolutions.com |

| Gas Chromatography (GC) | Separation of volatile analytes. | Derivatization is usually required to improve performance. researchgate.net |

| Liquid Chromatography (LC) | Separation of non-volatile analytes. up.pt | Most common method; mobile phase pH control is important for reproducibility. europa.eu |

| Mass Spectrometry (MS/MS) | Detection and quantification. researchgate.net | Enables isotope dilution by differentiating labeled and native compounds. frontiersin.org |

Isotope Dilution Mass Spectrometry (IDMS) Principles

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique renowned for its high precision and accuracy in determining the concentration of an analyte in a sample. sigmaaldrich.com The fundamental principle of IDMS lies in the addition of a known amount of an isotopically enriched version of the target analyte, known as the isotopic internal standard, to the sample. epa.gov In the context of tracking 4-nitrophenol, 4-Nitrophenol-1,2,6-¹³C₃ serves as this ideal internal standard. sigmaaldrich.comsigmaaldrich.com

The core of the IDMS method is the deliberate alteration of the natural isotopic ratio of the analyte in the sample by introducing the labeled standard. epa.gov The ¹³C-labeled 4-nitrophenol is chemically identical to the naturally occurring (unlabeled) 4-nitrophenol, ensuring they behave similarly during sample preparation, extraction, and analysis. epa.gov However, due to the incorporation of three ¹³C atoms, the labeled compound has a distinct, higher mass. sigmaaldrich.comsigmaaldrich.com

After the labeled standard is added and thoroughly mixed to ensure isotopic equilibrium with the sample's native 4-nitrophenol, the sample is processed. epa.gov Any loss of the analyte during these subsequent steps will affect both the labeled and unlabeled forms equally. epa.gov The final measurement is performed using a mass spectrometer, which separates and detects the ions based on their mass-to-charge ratio. epa.gov By measuring the altered isotope ratio of the analyte, the original concentration of the native 4-nitrophenol in the sample can be calculated with high accuracy. sigmaaldrich.comepa.gov This is because the ratio of the signal intensities of the labeled and unlabeled analyte is directly proportional to their concentration ratio. sigmaaldrich.com

Quantitative Analysis Using Labeled Internal Standards

The use of 4-Nitrophenol-1,2,6-¹³C₃ as a labeled internal standard is a cornerstone of quantitative analysis, particularly when coupled with techniques like Gas Chromatography-Mass Spectrometry (GC/MS) or Liquid Chromatography-Mass Spectrometry (LC/MS). epa.govfondazioneghirardi.org This method effectively compensates for the variability and potential errors that can be introduced during the analytical process. epa.gov

In a typical quantitative workflow, a precise amount of 4-Nitrophenol-1,2,6-¹³C₃ is added to the sample at the earliest stage of preparation. epa.gov This "spiked" sample then undergoes various procedures such as extraction, cleanup, and concentration. The labeled standard co-exists with the native 4-nitrophenol throughout this entire process.

During the final analysis by MS, the instrument detects both the native 4-nitrophenol and the ¹³C-labeled internal standard. epa.gov A calibration curve is typically generated by analyzing a series of standard solutions containing known concentrations of the native analyte and a constant concentration of the internal standard. epa.gov This curve plots the ratio of the analyte response to the internal standard response against the analyte concentration.

The concentration of 4-nitrophenol in the actual sample is then determined by measuring the response ratio of the native analyte to the 4-Nitrophenol-1,2,6-¹³C₃ and interpolating this value on the calibration curve. epa.gov This approach significantly improves the accuracy and reliability of the quantification by correcting for variations in sample matrix effects, instrument response, and sample volume. researchgate.net

The effectiveness of this method is demonstrated in various environmental monitoring studies. For instance, in a wide-scale survey of polar pollutants in European rivers, 4-nitrophenol was detected with high frequency. fondazioneghirardi.orgeuropa.eu The use of internal standards in such studies is critical for obtaining reliable quantitative data on the prevalence of these contaminants.

Table 1: Analytical Parameters for 4-Nitrophenol Analysis in Environmental Samples

| Parameter | Value | Reference |

| Reporting Limit (RL) | 1 ng/L | fondazioneghirardi.orgeuropa.eu |

| Detection Frequency | 97% | fondazioneghirardi.orgeuropa.eu |

| Maximum Concentration | 3471 ng/L | fondazioneghirardi.orgeuropa.eu |

| Average Concentration | 99 ng/L | fondazioneghirardi.orgeuropa.eu |

| Median Concentration | 16 ng/L | fondazioneghirardi.orgeuropa.eu |

The data in the table above, derived from a monitoring survey of European river waters, highlights the sensitivity and applicability of methods employing internal standards for the quantification of 4-nitrophenol. fondazioneghirardi.orgeuropa.eu

Table 2: Properties of 4-Nitrophenol-1,2,6-¹³C₃

| Property | Value | Reference |

| Isotopic Purity | ≥95 atom % ¹³C | sigmaaldrich.comsigmaaldrich.com |

| Chemical Purity (CP) | ≥95% | sigmaaldrich.comsigmaaldrich.com |

| Form | Solid | sigmaaldrich.comsigmaaldrich.com |

| Melting Point | 113-115 °C | sigmaaldrich.comsigmaaldrich.com |

| Mass Shift | M+3 | sigmaaldrich.comsigmaaldrich.com |

The high isotopic and chemical purity of 4-Nitrophenol-1,2,6-¹³C₃, as detailed in Table 2, are critical for its function as a reliable internal standard, ensuring accurate and reproducible quantitative results. sigmaaldrich.comsigmaaldrich.com

Applications in Microbial Biotransformation and Metabolic Pathway Elucidation of 4 Nitrophenol

Elucidation of Aerobic Degradation Pathways of 4-Nitrophenol (B140041) using ¹³C Tracers

Under aerobic conditions, microorganisms utilize two primary pathways for the degradation of 4-nitrophenol. researchgate.netnih.gov Both pathways are initiated by monooxygenase enzymes but result in different initial intermediates before eventual ring cleavage and entry into central metabolism. qmul.ac.ukethz.ch The use of 4-Nitrophenol-1,2,6-¹³C₃ is instrumental in distinguishing between these pathways and identifying the subsequent metabolites.

A central technique in metabolic studies using labeled compounds is the analysis of mass shifts in intermediates by mass spectrometry (MS), often coupled with gas or liquid chromatography (GC-MS or LC-MS). researchgate.net When 4-Nitrophenol-1,2,6-¹³C₃ is consumed by microorganisms, any resulting metabolite that retains these three carbon atoms will exhibit a molecular weight that is three mass units higher than its unlabeled counterpart. This M+3 signature provides unambiguous proof that the metabolite originated from the labeled substrate.

Two main aerobic pathways have been identified using this approach:

The Hydroquinone (B1673460) (HQ) Pathway: Predominantly found in Gram-negative bacteria like Pseudomonas sp., this pathway involves the initial oxidative removal of the nitro group by a 4-nitrophenol monooxygenase to form p-benzoquinone, which is then reduced to hydroquinone. researchgate.netresearchgate.net

The 1,2,4-Benzenetriol (B23740) (BT) Pathway: Common in Gram-positive bacteria such as Arthrobacter sp., this pathway begins with the hydroxylation of the aromatic ring by a 4-nitrophenol 2-monooxygenase to yield 4-nitrocatechol. qmul.ac.uknih.gov A subsequent monooxygenase removes the nitro group to form 1,2,4-benzenetriol. nih.gov

The table below illustrates how the +3 mass shift from 4-Nitrophenol-1,2,6-¹³C₃ confirms the identity of key intermediates in these pathways.

| Intermediate | Unlabeled Molecular Weight ( g/mol ) | Labeled Molecular Weight ( g/mol ) | Mass Shift | Pathway Association |

| 4-Nitrocatechol | 155.10 | 158.10 | M+3 | Benzenetriol Pathway |

| p-Benzoquinone | 108.09 | 111.09 | M+3 | Hydroquinone Pathway |

| Hydroquinone | 110.11 | 113.11 | M+3 | Hydroquinone Pathway |

| 1,2,4-Benzenetriol | 126.11 | 129.11 | M+3 | Benzenetriol Pathway |

This table presents calculated molecular weights for intermediates derived from 4-Nitrophenol-1,2,6-¹³C₃. Actual detection would be via mass spectrometry.

The specific labeling at positions C1, C2, and C6 allows for precise tracking of carbon flow following the cleavage of the aromatic ring. After the initial formation of hydroquinone or 1,2,4-benzenetriol, dioxygenase enzymes cleave the ring to produce aliphatic intermediates. researchgate.netresearchgate.net For example, in both pathways, maleylacetate (B1240894) is a common ring-fission product. qmul.ac.uk By analyzing for ¹³C-labeled maleylacetate, researchers can confirm the convergence of these two distinct initial pathways.

Further degradation converts maleylacetate into compounds that can enter the Krebs (TCA) cycle, such as acetyl-CoA. qmul.ac.uk The ultimate fate of the labeled carbon atoms can be determined by measuring the incorporation of ¹³C into microbial biomass (e.g., fatty acids, proteins) or its complete mineralization to ¹³CO₂. d-nb.info The appearance of a ¹³C label in these end products provides conclusive evidence of the organism's ability to use 4-nitrophenol as a carbon source for growth and energy.

Isotopic labeling is crucial for studying the mechanisms of the enzymes that catalyze 4-nitrophenol degradation.

Nitroreductases: While primarily associated with anaerobic degradation, some aerobic pathways can involve an initial reduction of the nitro group. Oxygen-insensitive nitroreductases can reduce 4-nitrophenol to 4-hydroxylaminophenol and subsequently to 4-aminophenol (B1666318). researchgate.netresearchgate.netoup.com Feeding 4-Nitrophenol-1,2,6-¹³C₃ and detecting the M+3 labeled versions of these aminophenols confirms the activity of a nitroreductase enzyme under aerobic conditions. These enzymes typically use NADH or NADPH as a source of reducing equivalents and cycle a flavin mononucleotide (FMN) cofactor between oxidized and reduced states. nih.gov

Dioxygenases: These enzymes are critical for the aromatic ring-cleavage step. researchgate.net For instance, hydroquinone 1,2-dioxygenase and 1,2,4-benzenetriol 1,2-dioxygenase incorporate both atoms of molecular oxygen to break open the ring. researchgate.netnih.gov By incubating microbial cell-free extracts with 4-Nitrophenol-1,2,6-¹³C₃ (and the necessary upstream enzymes to produce the catecholic intermediate) and then identifying the ¹³C-labeled ring-fission product (e.g., maleylacetate), the specific activity of the dioxygenase can be confirmed and studied. researchgate.net This helps to elucidate the substrate specificity and reaction mechanism of these critical catabolic enzymes.

Anaerobic Bioreduction and Ring Cleavage Pathways of 4-Nitrophenol

In the absence of oxygen, the microbial degradation of 4-nitrophenol follows a fundamentally different route, beginning with the reduction of the nitro group. ethz.chnih.gov The use of 4-Nitrophenol-1,2,6-¹³C₃ is essential for identifying the responsible microbes and the resulting metabolites in complex anoxic environments.

In many environments, 4-nitrophenol degradation is carried out by a community of different microbial species rather than a single organism. researchgate.net Stable Isotope Probing (SIP) is a powerful technique used to identify the specific microbes actively consuming a substrate within a complex consortium. wur.nlqmul.ac.uk

In a SIP experiment, a microbial community is supplied with 4-Nitrophenol-1,2,6-¹³C₃ as the sole carbon or nitrogen source. The microorganisms that metabolize the labeled compound will incorporate the "heavy" ¹³C atoms into their cellular components, including their DNA and RNA. This labeled nucleic acid becomes denser than the unlabeled DNA/RNA of the non-participating microbes. Through density gradient ultracentrifugation, the heavy ¹³C-DNA/RNA can be separated from the light ¹²C-DNA/RNA. wur.nl Subsequent sequencing of the genes (e.g., 16S rRNA) from the heavy fraction allows for the precise identification of the organisms that were actively degrading the 4-nitrophenol.

| Microbial Genus | Environment | Role in Degradation |

| Pseudomonas | River Water, Soil | Aerobic & Anaerobic degradation, identified via SIP qmul.ac.uk |

| Brevibacterium | Agricultural Soil | Member of PNP-degrading consortium researchgate.net |

| Rhodococcus | Pesticide-contaminated soil | Utilizes PNP as sole carbon source researchgate.net |

| Veillonella | Anaerobic cultures | Reduces nitroaromatic compounds nih.gov |

| Ralstonia | Anaerobic cultures | Reduces nitro group to hydroxylamino group ethz.ch |

This table lists representative microbial genera known to be involved in 4-nitrophenol degradation, whose roles can be confirmed and elucidated using ¹³C-labeling techniques like SIP.

The primary step in anaerobic 4-nitrophenol biotransformation is the reduction of the nitro group (-NO₂) to an amino group (-NH₂), which is less toxic and more amenable to further degradation. nih.gov This proceeds via a 4-hydroxylaminophenol intermediate. The use of 4-Nitrophenol-1,2,6-¹³C₃ allows for the unequivocal identification of these reductive metabolites in anaerobic batch cultures or reactors. researchgate.netresearchgate.net Detecting the M+3 mass signature in 4-hydroxylaminophenol and the final product, 4-aminophenol, confirms this reductive pathway. Subsequent steps can involve deamination and ring cleavage, which can also be traced by following the ¹³C label into downstream metabolites. ethz.ch

| Anaerobic Intermediate/Product | Unlabeled Molecular Weight ( g/mol ) | Labeled Molecular Weight ( g/mol ) | Mass Shift | Role in Pathway |

| 4-Hydroxylaminophenol | 125.13 | 128.13 | M+3 | Initial reduction intermediate |

| 4-Aminophenol | 109.13 | 112.13 | M+3 | Primary reduction product |

This table shows the expected mass shift for key anaerobic metabolites derived from 4-Nitrophenol-1,2,6-¹³C₃, confirming the reductive pathway.

Stable Isotope Probing (SIP) for Active Microbial Communities

Stable Isotope Probing (SIP) is a powerful technique that links metabolic function directly to microbial identity within a complex environmental sample. asm.orgnih.gov The methodology involves introducing a substrate, such as 4-nitrophenol, labeled with a heavy stable isotope (e.g., ¹³C), into a microbial community. nih.govwur.nl Microorganisms that actively metabolize the labeled substrate incorporate the heavy isotope into their cellular components, including nucleic acids (DNA and RNA) and proteins. nih.govnih.gov This "labeling" of active organisms allows for their separation and identification, providing definitive evidence of their role in the biogeochemical process under investigation. asm.org

Studies using fully ¹³C-labeled 4-nitrophenol ([¹³C₆]PNP), which functions on the same principle as 4-Nitrophenol-1,2,6-¹³C₃, have been instrumental in identifying the specific bacteria responsible for degrading this pollutant in environments like river water. nih.govnih.gov

DNA-SIP and RNA-SIP are the most common applications of this technique, targeting the nucleic acids of active microorganisms. nih.gov The general workflow involves:

Incubation: An environmental sample (e.g., soil, water, activated sludge) is incubated with the ¹³C-labeled substrate (e.g., 4-Nitrophenol-1,2,6-¹³C₃). nih.gov

Nucleic Acid Extraction: Total DNA and/or RNA is extracted from the sample after a period of incubation. nih.gov

Density Gradient Ultracentrifugation: The extracted nucleic acids are separated based on their buoyant density. Molecules that have incorporated the ¹³C isotope are denser and form a distinct "heavy" band in the centrifugation gradient, separate from the "light" DNA/RNA from inactive organisms. asm.orgnih.gov

Analysis: The heavy nucleic acid fraction is isolated, and the microorganisms are identified, typically by sequencing the 16S rRNA gene. nih.govnih.gov

RNA-SIP is considered particularly effective for identifying active community members because RNA is more directly linked to current cellular activity and has a shorter turnover time than DNA. nih.gov DNA-SIP, however, identifies organisms that have replicated using the labeled carbon source. nih.gov In studies on PNP degradation in river water, DNA-SIP successfully identified Pseudomonas species, particularly Pseudomonas syringae, as the key players in its biotransformation. nih.govnih.govasm.org

Table 1: Microbial Genera Identified as Active 4-Nitrophenol Degraders Using Stable Isotope Probing This table summarizes findings from a study where river water microcosms were incubated with ¹³C-labeled 4-nitrophenol to identify the active degrading bacteria.

| Microbial Genus | Identification Method | Environment | Key Finding |

| Pseudomonas | DNA-SIP with 16S rRNA pyrosequencing | River Water | Identified as the major driver of PNP degradation in the microcosm. nih.govasm.org |

| Diverse Assemblage | Functional Gene Analysis (mar gene) | River Water | Analysis of a late-pathway gene suggested a broader community was involved in subsequent metabolic steps. asm.orgasm.org |

To move beyond simply identifying active organisms, SIP is increasingly coupled with "omics" technologies. nih.gov This integration provides a much deeper insight into the functional capabilities of the key players in a microbial community.

SIP-Metagenomics: Instead of just sequencing a single marker gene, this approach involves sequencing the entire collective genome (metagenome) from the heavy DNA fraction. nih.gov This can reveal the complete metabolic pathways used to degrade the labeled substrate, identify the specific catabolic genes involved, and uncover novel enzymes. nih.govrsc.org It offers a comprehensive view of the genetic potential of the active biodegrading population.

SIP-Metatranscriptomics and Metaproteomics: These methods analyze the total expressed genes (mRNA) or proteins from the heavy fractions, respectively. They provide a direct snapshot of the functional responses of the community to the presence of the pollutant, showing which degradation-related genes are actively being transcribed and translated into functional enzymes. frontiersin.org

These integrated approaches are essential for moving from identifying "who" is active to understanding "how" they are performing the biotransformation, which is critical for optimizing bioremediation strategies. nih.govrsc.org

Isotopic Labeling for Enzyme Activity and Substrate Specificity Studies

While SIP identifies active organisms, isotopic labeling with compounds like 4-Nitrophenol-1,2,6-¹³C₃ is also fundamental for studying the specific enzymes that carry out the biotransformation. musechem.combeilstein-journals.org By using a labeled substrate, researchers can trace the metabolic fate of the molecule and elucidate the precise mechanisms of enzymatic reactions. acs.orgmoravek.com

The degradation of 4-nitrophenol is often initiated by monooxygenase or dioxygenase enzymes that hydroxylate the aromatic ring. asm.orgasm.org Using 4-Nitrophenol-1,2,6-¹³C₃ allows researchers to follow the ¹³C atoms through the reaction sequence. By analyzing the mass of the resulting products and intermediates with mass spectrometry, the exact mechanism of ring cleavage and subsequent metabolism can be determined.

For instance, studies on nitroarene dioxygenases (enzymes that add two hydroxyl groups to an aromatic ring) have used ¹³C-labeled substrates to distinguish between different potential reaction pathways and to understand the enzyme's regiospecificity—that is, where on the ring the reaction occurs. acs.org This level of mechanistic detail is crucial for understanding an enzyme's substrate specificity and for potential applications in biocatalysis. acs.org

The Kinetic Isotope Effect (KIE) is the observed change in the rate of a chemical reaction when an atom in a reactant is replaced by one of its heavier isotopes. libretexts.org This phenomenon occurs because the heavier isotope forms a stronger chemical bond, which requires more energy to break during the reaction, thus slowing the reaction down. libretexts.org

Measuring the KIE is a powerful tool for elucidating enzymatic reaction mechanisms, particularly for identifying the rate-limiting step. nih.govnih.gov In the context of 4-nitrophenol biotransformation, researchers can compare the degradation rate of normal 4-nitrophenol with that of 4-Nitrophenol-1,2,6-¹³C₃.

A KIE value near 1 suggests that the bond-breaking step at the labeled position is not rate-limiting. acs.org

Studies investigating the dioxygenation of various nitroaromatic compounds have demonstrated that KIEs can vary significantly depending on both the specific substrate and the enzyme involved, providing detailed insights into the catalytic process. acs.org

Table 2: Apparent Kinetic Isotope Effects (AKIEs) for the Dioxygenation of Nitroaromatic Compounds This table presents representative ¹³C-AKIE values for the transformation of different nitroaromatic compounds by nitrobenzene (B124822) dioxygenase (NBDO), illustrating how isotope effects can vary with substrate structure.

| Substrate | Enzyme | ¹³C-AKIE (Value ± Error) | Interpretation |

| Nitrobenzene | NBDO | 1.025 ± 0.001 | A significant isotope effect, suggesting C-O bond formation is at least partially rate-limiting. acs.org |

| 2-Nitrotoluene | NBDO | 1.002 ± 0.001 | A negligible isotope effect, indicating that C-O bond formation is not the primary rate-limiting step for this substrate. acs.org |

| 3-Nitrotoluene | NBDO | 1.006 ± 0.001 | A small but measurable isotope effect. acs.org |

| 4-Nitrotoluene | NBDO | 1.001 ± 0.001 | A negligible isotope effect, suggesting other steps in the catalytic cycle control the overall rate. acs.org |

Environmental Fate and Transport Studies of 4 Nitrophenol 1,2,6 13c3

Photolytic and Abiotic Degradation Pathways in Aquatic Systems

Abiotic degradation processes, particularly those driven by sunlight, are significant fate-determining pathways for 4-nitrophenol (B140041) in surface waters. nih.govwaterquality.gov.au The use of 4-Nitrophenol-1,2,6-13C3 allows for the unambiguous identification of transformation products, even at very low concentrations, by tracking the 13C label through various chemical intermediates.

4-nitrophenol strongly absorbs UV light at wavelengths above 290 nm, making it susceptible to direct photolysis in sunlit environments. nih.gov Studies have shown that its degradation is significantly enhanced by UV irradiation, especially in the presence of photocatalysts like titanium dioxide (TiO2) or through photo-Fenton reactions (Fe(II)/H2O2/UV). researchgate.netfrontiersin.orgscirp.org The positive effect of UV light in the Fenton reaction is attributed to several factors: photoactivation of the 4-nitrophenol molecule, increased production of hydroxyl radicals via H2O2 photolysis, and the photoregeneration of the ferrous iron catalyst. researchgate.net

Tracer studies are essential to follow the complex transformation pathways. Photo-oxidation of nitrophenols by hydroxyl radicals leads to the formation of functionalized intermediates through the addition of OH groups. acs.org Eventually, further oxidation can fragment the aromatic ring, producing smaller, highly oxygenated molecules like glyoxylic acid, malonic acid, and oxalic acid, and leading to complete mineralization. acs.org One key transformation pathway involves the hydroxyl radical attacking the carbon atom bonded to the nitro group, leading to the release of NO2 and the formation of hydroquinone (B1673460). acs.orgnih.gov The yellow color of 4-nitrophenolate (B89219) solutions (peak absorbance ~400 nm) fades as the compound is degraded and a new peak corresponding to intermediates like 4-aminophenol (B1666318) (in reductive pathways) or hydroquinone appears. researchgate.netresearchgate.net

Table 3: Key Intermediates in the Photodegradation of 4-Nitrophenol

This table compiles common intermediates identified in photodegradation studies.

| Intermediate Compound | Formation Pathway | Reference |

|---|---|---|

| Hydroquinone | Oxidative displacement of the nitro group by •OH | acs.orgnih.gov |

| 4-Nitrocatechol | Hydroxylation of the aromatic ring | nih.gov |

| 1,2,4-Benzenetriol (B23740) | Further hydroxylation | nih.gov |

| Maleylacetate (B1240894) | Ring cleavage product | nih.gov |

| Oxalic Acid | Ring fragmentation product | acs.org |

Bioremediation and Phytoremediation Efficacy Assessment Using 13C Tracers

Bioremediation offers an environmentally sound approach to decontaminate sites polluted with 4-nitrophenol. researchgate.net The efficacy of this process relies on the ability of indigenous or introduced microorganisms to use the compound as a source of carbon and energy. nih.gov Using a 13C-labeled tracer like this compound is a powerful tool for assessing bioremediation, as it allows for direct tracking of the compound's transformation into microbial biomass and mineralization to 13CO2. wur.nlresearchgate.net

A key technique in this field is Stable Isotope Probing (SIP). nih.govasm.orgresearchgate.net In a SIP experiment, a microcosm (e.g., river water, soil) is amended with the 13C-labeled substrate. researchgate.net Microorganisms that actively consume the substrate incorporate the heavy isotope into their cellular components, such as DNA, RNA, or phospholipid fatty acids (PLFAs). asm.orgmdpi.com By separating and analyzing these biomarkers, researchers can identify the specific members of the microbial community responsible for the degradation. nih.govresearchgate.net

Studies using [13C6]PNP SIP in river water have successfully identified the active bacterial populations driving its degradation. nih.govresearchgate.net Results from these studies showed that bacteria from the genus Pseudomonas were the major drivers of 4-nitrophenol degradation. nih.govresearchgate.net Functional gene analysis confirmed that the degradation proceeded via the Gram-negative pathway, initiated by a 4-nitrophenol 4-monooxygenase enzyme encoded by the pnpA gene. nih.gov This demonstrates the power of 13C tracers not only to confirm degradation but also to reveal the specific organisms and metabolic pathways involved.

Table 4: Microbial Genera Identified as Active 4-Nitrophenol Degraders Using Stable Isotope Probing (SIP)

This table summarizes key findings from SIP studies. nih.govnih.govresearchgate.net

| Microbial Genus | Degradation Pathway/Key Enzyme | Environment | Reference |

|---|---|---|---|

| Pseudomonas | Gram-negative pathway (pnpA - 4-nitrophenol 4-monooxygenase) | River Water | nih.govnih.govresearchgate.net |

| Arthrobacter | Gram-positive pathway (npdA2 - 4-nitrophenol 2-monooxygenase) | Soil/Sludge | nih.gov |

| Burkholderia | - | Soil | nih.gov |

| Rhodococcus | - | Soil | nih.gov |

Monitoring in Situ Bioremediation of 4-Nitrophenol Contamination

In situ bioremediation is a cost-effective and environmentally sound approach to cleaning up sites contaminated with organic pollutants like 4-nitrophenol. This process relies on microorganisms to break down harmful chemicals into less toxic substances. Stable Isotope Probing (SIP) with compounds like 4-Nitrophenol-1,2,6-¹³C₃ is instrumental in monitoring the effectiveness of these remediation efforts. nih.govnih.gov By introducing the ¹³C-labeled 4-nitrophenol into a contaminated environment, scientists can trace the incorporation of the ¹³C label into the biomass (like DNA, RNA, and proteins) of the microorganisms actively degrading the pollutant. nih.govwur.nl This provides definitive evidence of which microbial populations are responsible for the bioremediation process. nih.govnih.gov

Research has shown that the biodegradation of 4-nitrophenol can proceed via different pathways depending on the microbial species and environmental conditions. nih.gov The use of 4-Nitrophenol-1,2,6-¹³C₃ allows for the detailed elucidation of these pathways. As microorganisms metabolize the labeled compound, the resulting metabolic intermediates and final breakdown products, such as ¹³C-labeled carbon dioxide, will also carry the isotopic signature. researchgate.net This enables researchers to quantify the extent of mineralization and identify any potentially persistent or harmful byproducts.

Studies in soil microcosms have demonstrated that certain bacterial strains can effectively degrade 4-nitrophenol. For instance, Arthrobacter protophormiae has shown the ability to utilize 4-nitrophenol as a sole source of carbon and energy, indicating its potential for use in bioremediation. nih.gov The efficiency of this degradation is influenced by factors such as pH, temperature, and the initial concentration of the pollutant. nih.gov The use of isotopically labeled 4-nitrophenol in such studies provides a precise measure of degradation rates and helps optimize conditions for effective in situ bioremediation. nih.gov

Table 1: Research Findings on In Situ Bioremediation of 4-Nitrophenol

| Research Focus | Key Findings | Relevant Organisms | Isotope Application |

|---|---|---|---|

| Identification of Active Microorganisms | SIP with ¹³C-labeled compounds identifies specific microbial populations actively degrading the pollutant in complex environmental samples. nih.gov | Various bacteria and fungi. nih.govfrontiersin.org | Tracing ¹³C from labeled 4-nitrophenol into microbial biomass. nih.govwur.nl |

| Elucidation of Degradation Pathways | Tracing the ¹³C label through metabolic intermediates helps to identify the biochemical pathways of degradation. nih.govresearchgate.net | Pseudomonas spp., Rhodococcus imtechensis. nih.govresearchgate.net | Analysis of ¹³C-labeled metabolites. researchgate.net |

| Quantifying Mineralization | Measuring the production of ¹³C-labeled CO₂ provides a direct measure of the complete breakdown of the pollutant to inorganic carbon. researchgate.net | Soil microbial communities. researchgate.net | Quantification of ¹³CO₂ evolution. researchgate.net |

| Optimizing Remediation Conditions | Isotope-based studies help determine optimal environmental parameters (pH, temperature) for enhanced microbial degradation. nih.gov | Arthrobacter protophormiae. nih.gov | Monitoring degradation rates under various conditions. nih.gov |

Plant Uptake and Metabolism of Labeled 4-Nitrophenol in Phytoremediation

Phytoremediation is a technology that uses plants to remove, degrade, or contain environmental contaminants. researchgate.net The use of 4-Nitrophenol-1,2,6-¹³C₃ is crucial for understanding the intricate processes of how plants take up and metabolize this pollutant. By using the labeled compound, researchers can differentiate between the parent compound and its various metabolic products within the plant tissues, providing clear insights into the detoxification mechanisms.

Once absorbed by the plant roots, 4-nitrophenol can be transported to other parts of the plant, such as the shoots and leaves, via the transpiration stream in the xylem. tottori-u.ac.jp Inside the plant cells, 4-nitrophenol undergoes metabolic transformations, which are generally categorized into three phases. Phase I involves reactions like oxidation, reduction, or hydrolysis. For 4-nitrophenol, a key transformation can be its reduction to the less toxic 4-aminophenol.

Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules like sugars (e.g., glucose) or amino acids. researchgate.net This process increases the water solubility of the compound and facilitates its sequestration into cellular compartments like the vacuole, effectively detoxifying it. Studies using labeled compounds have been instrumental in identifying these conjugated metabolites. For example, research on other phenolic compounds has identified various glucose conjugates formed within plant cells. researchgate.net

The use of 4-Nitrophenol-1,2,6-¹³C₃ allows for precise tracking and quantification of these metabolic pathways in different plant species. This knowledge is vital for selecting and engineering plants with enhanced phytoremediation capabilities for 4-nitrophenol and other related pollutants. Plant tissue cultures are often used as model systems in these studies as they allow for the investigation of metabolic capabilities without interference from microorganisms. researchgate.net

Table 2: Plant Uptake and Metabolism of Labeled 4-Nitrophenol

| Process | Description | Key Metabolic Pathways | Isotope Application |

|---|---|---|---|

| Uptake | Absorption of 4-nitrophenol from the soil and water through the root system. tottori-u.ac.jp | - | Tracking the movement of the ¹³C label from the growth medium into the plant. |

| Translocation | Movement of the compound from the roots to other plant parts via the vascular system. tottori-u.ac.jp | - | Detecting the ¹³C signature in various plant tissues (roots, stems, leaves). |

| Phase I Metabolism | Initial transformation of 4-nitrophenol to other compounds. | Reduction of the nitro group to form 4-aminophenol. taylorandfrancis.com | Identifying ¹³C-labeled Phase I metabolites. |

| Phase II Metabolism | Conjugation of 4-nitrophenol or its metabolites with plant molecules to increase water solubility and reduce toxicity. researchgate.net | Formation of glucose conjugates. researchgate.net | Identifying and quantifying ¹³C-labeled conjugates. |

| Sequestration | Storage of the transformed compounds in cellular compartments, primarily the vacuole. | - | Locating the ¹³C label within subcellular fractions. |

Advanced Spectroscopic and Chromatographic Techniques Utilizing 4 Nitrophenol 1,2,6 13c3

High-Resolution Mass Spectrometry for Isotopic Fingerprinting

High-resolution mass spectrometry (HRMS) is a cornerstone technique for analyzing isotopically labeled compounds like 4-Nitrophenol-1,2,6-¹³C₃. It provides the ability to distinguish between molecules with very similar masses, a critical feature for isotopic fingerprinting. thermofisher.com Isotopic fingerprinting, or the use of unique isotopic signatures to trace the origin and transformation of compounds, is greatly enhanced by the use of labeled internal standards. thermofisher.com

The distinct mass of 4-Nitrophenol-1,2,6-¹³C₃, which is approximately 3 Daltons higher than the unlabeled 4-nitrophenol (B140041), allows for its clear identification and quantification even in complex biological or environmental matrices. sigmaaldrich.com This known mass shift (M+3) is fundamental to its application in isotope dilution mass spectrometry, a method that provides high accuracy and precision in quantitative analysis. sigmaaldrich.comsigmaaldrich.com

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation of Labeled Metabolites

Tandem mass spectrometry (MS/MS) is an indispensable tool for elucidating the structure of metabolites derived from 4-Nitrophenol-1,2,6-¹³C₃. In an MS/MS experiment, a specific ion (the precursor ion), such as the molecular ion of a potential metabolite, is selected and then fragmented. The resulting fragment ions (product ions) produce a characteristic spectrum that provides structural information.

When 4-Nitrophenol-1,2,6-¹³C₃ is metabolized, the ¹³C labels are incorporated into its metabolic products. By tracking the mass shift in the fragment ions, researchers can pinpoint which parts of the original molecule have been altered. For instance, if a metabolic reaction occurs on the labeled portion of the benzene (B151609) ring, the resulting fragment ions containing that part of the structure will exhibit the corresponding mass shift. This technique has been widely applied to identify and quantify various metabolites in complex samples, such as in studies of drug metabolism or microbial degradation pathways. nih.govresearchgate.netuq.edu.auresearchgate.net The use of isotopically labeled standards, like ¹³C-labeled compounds, is crucial for the accurate quantification of these metabolites. nih.govuq.edu.au

Accurate Mass Measurement for Elemental Composition Determination

A key feature of HRMS is its ability to measure the mass of an ion with very high accuracy, typically to within a few parts per million (ppm). nih.gov This accuracy allows for the determination of the elemental composition of an unknown compound. For metabolites of 4-Nitrophenol-1,2,6-¹³C₃, accurate mass measurement can confirm the presence and number of ¹³C atoms in the molecule, thereby verifying that it is a derivative of the labeled parent compound. sigmaaldrich.com

The theoretical exact mass of 4-Nitrophenol-1,2,6-¹³C₃ is 142.03700753 Da. nih.gov Any metabolites formed will have their own unique elemental formula and a corresponding theoretical exact mass that includes the three ¹³C atoms. By comparing the experimentally measured accurate mass with the theoretical masses of potential metabolic products, researchers can confidently identify the elemental composition of novel metabolites, which is a critical step in their structural elucidation.

Advanced Nuclear Magnetic Resonance (NMR) Applications in Pathway Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of molecules in solution and in the solid state. The presence of the ¹³C isotope at specific positions in 4-Nitrophenol-1,2,6-¹³C₃ makes it an ideal probe for NMR-based pathway analysis. sigmaaldrich.comsigmaaldrich.com The ¹³C nucleus is NMR-active, and its signals in an NMR spectrum are highly sensitive to the local chemical environment. nih.govacs.org

By monitoring the changes in the ¹³C NMR signals, researchers can track the transformation of 4-Nitrophenol-1,2,6-¹³C₃ as it undergoes chemical or biological reactions. This provides detailed insights into reaction mechanisms and metabolic pathways. researchgate.net

In Vivo/In Situ NMR Studies for Dynamic Tracing

In vivo and in situ NMR studies allow for the non-invasive monitoring of metabolic processes in real-time within living cells or intact tissues. By introducing 4-Nitrophenol-1,2,6-¹³C₃ into a biological system, it is possible to trace its uptake, metabolism, and excretion dynamically. The distinct ¹³C signals from the labeled compound and its metabolites can be observed and quantified over time, providing kinetic information about the underlying biochemical pathways.

This approach is particularly valuable for understanding how organisms metabolize xenobiotic compounds like nitrophenols. While specific in vivo studies utilizing 4-Nitrophenol-1,2,6-¹³C₃ are not extensively documented in readily available literature, the principles of using ¹³C-labeled substrates for dynamic metabolic studies are well-established. researchgate.net These studies provide invaluable data on the flow of carbon atoms through metabolic networks.

Solid-State NMR for Environmental Matrix Interactions

Solid-state NMR (ssNMR) is a unique technique for studying molecules in non-soluble or solid-phase environments, such as soils, sediments, or biological tissues. mst.eduanr.fr It provides information on the structure, dynamics, and interactions of molecules in their native solid-state environment. mdpi.comresearchgate.netopenmedscience.com

The interaction of 4-Nitrophenol-1,2,6-¹³C₃ with environmental matrices can be investigated using ssNMR. For example, by analyzing the ¹³C ssNMR spectra of soil samples incubated with the labeled compound, researchers can gain insights into its adsorption, sequestration, and degradation in the environment. Changes in the chemical shifts and line shapes of the ¹³C signals can reveal how the nitrophenol molecule is oriented and how it binds to soil components, as well as identify the solid-phase degradation products. This information is crucial for assessing the environmental fate and potential for bioremediation of nitrophenolic contaminants.

Hyphenated Techniques for Comprehensive Isotope Profiling

Hyphenated techniques, which couple a separation method like liquid chromatography (LC) with a detection method like mass spectrometry (MS), are essential for the comprehensive analysis of complex mixtures. weebly.com LC-MS, and particularly LC-tandem MS (LC-MS/MS), is a powerful combination for isotope profiling of metabolites from 4-Nitrophenol-1,2,6-¹³C₃. nih.gov

The LC component separates the parent compound from its various metabolites based on their physicochemical properties. As each compound elutes from the chromatography column, it enters the mass spectrometer, which provides mass and structural information. The use of the isotopically labeled 4-Nitrophenol-1,2,6-¹³C₃ as an internal standard in these analyses allows for accurate quantification, correcting for any sample loss during preparation or variations in instrument response. researchgate.net This approach, known as stable isotope dilution analysis, is the gold standard for quantitative bioanalysis. researchgate.net High-resolution mass spectrometry can be coupled with LC to further enhance the specificity and accuracy of metabolite identification and quantification. escholarship.org

The combination of chromatographic separation with high-sensitivity mass spectrometric detection enables the creation of a comprehensive isotope profile, detailing the full spectrum of metabolites and their concentrations in a given biological or environmental sample.

Data Tables

Table 1: Properties of 4-Nitrophenol-1,2,6-¹³C₃

| Property | Value | Source |

| CAS Number | 93628-02-5 | sigmaaldrich.comnih.govscbt.com |

| Molecular Formula | ¹³C₃C₃H₅NO₃ | sigmaaldrich.comscbt.com |

| Molecular Weight | 142.09 g/mol | sigmaaldrich.comnih.govscbt.com |

| Isotopic Purity | ≥95 atom % ¹³C | sigmaaldrich.comsigmaaldrich.com |

| Mass Shift | M+3 | sigmaaldrich.comsigmaaldrich.com |

| Appearance | Solid | sigmaaldrich.comsigmaaldrich.com |

| Melting Point | 113-115 °C | sigmaaldrich.comsigmaaldrich.com |

Table 2: Advanced Analytical Techniques and the Role of 4-Nitrophenol-1,2,6-¹³C₃

| Technique | Application | Role of ¹³C Labeling |

| High-Resolution Mass Spectrometry (HRMS) | Isotopic fingerprinting and elemental composition determination. | Provides a distinct mass signature (M+3) for unambiguous identification and allows for accurate mass measurement to confirm elemental formula of metabolites. |

| Tandem Mass Spectrometry (MS/MS) | Structural elucidation of metabolites. | Allows for tracing of the ¹³C atoms through fragmentation patterns, revealing which parts of the molecule are metabolically altered. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Metabolic pathway analysis and dynamic tracing. | The NMR-active ¹³C nucleus provides specific signals that can be monitored to track molecular transformations in real-time. |

| Solid-State NMR (ssNMR) | Studying interactions in environmental matrices (e.g., soil). | Enables the investigation of the compound's binding, orientation, and degradation in a solid or semi-solid state. |

| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Comprehensive isotope profiling and quantification. | Serves as an ideal internal standard for stable isotope dilution analysis, enabling accurate quantification of the parent compound and its metabolites after chromatographic separation. |

GC-IRMS for Compound-Specific Isotope Analysis (CSIA)

Compound-Specific Isotope Analysis (CSIA) is a powerful technique used to determine the isotopic composition of individual compounds within a mixture. When coupled with Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS), it allows for the precise measurement of stable isotope ratios (e.g., ¹³C/¹²C) of volatile compounds. In environmental and metabolic studies, these isotopic signatures can provide valuable insights into the origin, formation pathways, and degradation processes of contaminants like 4-nitrophenol. researchgate.netacs.orgacs.org